1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole
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Overview
Description
1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole is a heterocyclic compound that combines the structural features of indole and oxadiazole. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both indole and oxadiazole moieties in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various biological targets .
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit various biological activities, suggesting that they may interact with their targets in a complex manner .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways .
Pharmacokinetics
Similar compounds have been reported to exhibit favorable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that they may exert a range of molecular and cellular effects .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives.
Attachment of the Indole Moiety: The indole moiety can be introduced through a condensation reaction between the oxadiazole derivative and an indole precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like K2CO3 or NaOH.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole has diverse applications in scientific research:
Medicinal Chemistry: The compound exhibits potential as an antiviral, anticancer, and antimicrobial agent.
Materials Science: The compound can be used in the development of fluorescent sensors and organic light-emitting diodes (OLEDs) due to its photophysical properties.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-thiol: This compound shares the oxadiazole ring but differs in the presence of a thiol group instead of the indole moiety.
1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl-methylenyls: This compound contains both oxadiazole and triazole rings, making it structurally similar but functionally different.
Uniqueness
1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole is unique due to the combination of indole and oxadiazole moieties, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-2-7-14(8-3-1)17-19-18-16(21-17)12-20-11-10-13-6-4-5-9-15(13)20/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIFQFSSEQZPEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=NN=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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